molecular formula C16H24N2O4S B300155 N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No. B300155
M. Wt: 340.4 g/mol
InChI Key: RFMZWFLMCRYKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, also known as S 15535, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylbenzamides and is a potent and selective antagonist of the serotonin 5-HT6 receptor.

Mechanism of Action

N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is a potent and selective antagonist of the serotonin 5-HT6 receptor. The 5-HT6 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system. It has been implicated in the regulation of mood, cognition, and appetite. The blockade of the 5-HT6 receptor by N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide leads to an increase in the release of acetylcholine and other neurotransmitters, which may underlie its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine and other neurotransmitters in the brain, which may underlie its cognitive-enhancing effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, it has been shown to reduce food intake and body weight in animal models, which may underlie its potential use in the treatment of obesity.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for the 5-HT6 receptor, which allows for the specific investigation of this receptor in various physiological and pathological conditions. Another advantage is its ability to cross the blood-brain barrier, which allows for the investigation of its effects on brain function. One limitation is its potential off-target effects, which may complicate the interpretation of experimental results. Another limitation is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has several potential future directions for research. One direction is the investigation of its potential use in the treatment of psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, the investigation of its potential use in the treatment of obesity and metabolic disorders is an area of future research. Finally, the investigation of its mechanism of action and potential off-target effects is an area of future research that may lead to the development of more selective and effective drugs.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide involves several steps. The first step is the reaction of 4-methyl-1-piperidine with p-toluenesulfonyl chloride to form 4-methyl-1-piperidinesulfonyl chloride. The second step involves the reaction of 4-methyl-1-piperidinesulfonyl chloride with 4-aminobenzamide to form N-(4-methyl-1-piperidinyl)sulfonyl)-4-aminobenzamide. The final step is the reaction of N-(4-methyl-1-piperidinyl)sulfonyl)-4-aminobenzamide with 2-methoxyethanol to form N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide.

Scientific Research Applications

N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and cognitive-enhancing effects in animal models. It has also been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and obesity.

properties

Product Name

N-(2-methoxyethyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C16H24N2O4S/c1-13-7-10-18(11-8-13)23(20,21)15-5-3-14(4-6-15)16(19)17-9-12-22-2/h3-6,13H,7-12H2,1-2H3,(H,17,19)

InChI Key

RFMZWFLMCRYKOB-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC

Origin of Product

United States

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